4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
The compound “4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the [1,3,5]triazino[1,2-a]benzimidazole family . These compounds are known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .
Synthesis Analysis
The synthesis of [1,3,5]triazino[1,2-a]benzimidazol-2-amines involves a cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is facilitated by the addition of an equimolar amount of base piperidine to the solution of the starting materials in an appropriate ketone .Chemical Reactions Analysis
The chemical reactions involving [1,3,5]triazino[1,2-a]benzimidazol-2-amines are typically cyclocondensation reactions with various 2-guanidinobenzimidazoles .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has detailed their synthesis, with methods aiming to create novel derivatives showcasing a variety of biological activities. The synthesis process often involves the reaction of 2-guanidinobenzimidazole with different heteroaromatic aldehydes, leading to a range of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. These compounds exhibit significant prototropic tautomerism, with studies utilizing NMR, IR, UV/Vis spectroscopy, and X-ray diffraction to confirm their structures and investigate their tautomeric forms. Such structural analyses provide foundational insights into the chemical properties and potential reactivity of these molecules, paving the way for their application in further pharmacological studies (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antiproliferative and Antimicrobial Activities
One of the primary areas of interest for these compounds is their antiproliferative activity against various human cancer cell lines. Specific derivatives have demonstrated moderate to good antiproliferative effects, suggesting potential applications in cancer therapy. This biological activity is attributed to the unique chemical framework of these compounds, which allows for interaction with cellular targets involved in cancer cell proliferation (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Mechanism of Action
Target of Action
Similar compounds, such as s-triazino[1,2-a]benzimidazole derivatives, have been found to exhibit inhibitory activities against the enzyme dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, the replication of cells.
Mode of Action
Compounds with similar structures have been known to inhibit the enzyme dihydrofolate reductase (dhfr) . By inhibiting DHFR, these compounds can prevent the synthesis of nucleotides, thereby inhibiting cell replication.
Biochemical Pathways
By inhibiting dhfr, the compound could potentially affect the folate pathway, which is crucial for the synthesis of nucleotides and amino acids .
Result of Action
By inhibiting dhfr, the compound could potentially inhibit cell replication, which could have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to inhibit specific enzymes. One of the primary targets of this compound is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, this compound disrupts the folate pathway, leading to reduced cell proliferation . Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death . Furthermore, this compound affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and inhibition of cell survival signals . The impact on cellular metabolism is also notable, as it disrupts the folate cycle, leading to decreased nucleotide synthesis and impaired cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding to the active site of dihydrofolate reductase, thereby inhibiting its activity . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate cycle. Additionally, the compound interacts with other biomolecules, such as transcription factors and kinases, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the folate cycle by inhibiting dihydrofolate reductase, leading to reduced synthesis of nucleotides . Additionally, the compound interacts with enzymes involved in the methionine cycle, further influencing cellular metabolism . These interactions result in altered metabolic flux and changes in metabolite levels, impacting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects . Additionally, it interacts with membrane transporters, facilitating its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it interacts with nuclear enzymes and transcription factors to modulate gene expression . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKKOKMZFJCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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